Mal-PEG5-PFP
Overview
Description
Mal-PEG5-PFP, also known as Maleimide-PEG5-Pentafluorophenyl ester, is a compound that serves as a polyethylene glycol (PEG) linker. It contains both maleimide and pentafluorophenyl (PFP) ester moieties. Maleimides are thiol-reactive and form stable thioether bonds with sulfhydryl groups, while PFP esters are amine-reactive and less prone to hydrolysis compared to other esters . The PEG linker enhances the water solubility of the compound, making it useful in various biochemical applications .
Mechanism of Action
Target of Action
Mal-PEG5-PFP is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be bound by the two different ligands it contains . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the target proteins. Specifically, PROTACs like this compound exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By binding to both an E3 ubiquitin ligase and a target protein, this compound facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome . This process can affect downstream effects depending on the function of the degraded protein.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the identity and function of the target protein.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the maleimide moieties in this compound are thiol-reactive and react between pH 6.5 and 7.5 to form thiolester bonds . Additionally, PFP moieties are amine-reactive and are less susceptible to undergo hydrolysis . These properties can influence the compound’s action, efficacy, and stability in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG5-PFP typically involves the reaction of a PEG chain with maleimide and PFP ester groups. The PEG chain is first activated with a suitable leaving group, such as a tosylate or mesylate, which is then displaced by a nucleophile like maleimide. The resulting intermediate is further reacted with pentafluorophenyl ester to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically produced in a moisture-free environment to prevent hydrolysis of the PFP ester .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG5-PFP undergoes several types of chemical reactions, including:
Substitution Reactions: The PFP ester reacts with primary and secondary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiols to form thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents include primary amines, secondary amines, and thiols.
Conditions: Reactions typically occur at pH 6.5-7.5 for maleimide-thiol reactions and pH 7-9 for PFP ester-amine reactions
Major Products
Amide Bonds: Formed from the reaction of PFP ester with amines.
Thioether Bonds: Formed from the reaction of maleimide with thiols
Scientific Research Applications
Mal-PEG5-PFP is widely used in scientific research due to its versatile reactivity and solubility properties. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of biocompatible materials and surface modifications.
Comparison with Similar Compounds
Similar Compounds
Mal-PEG-NHS ester: Contains a N-hydroxysuccinimide (NHS) ester instead of a PFP ester.
Mal-PEG-amine: Features an amine group instead of a PFP ester.
Mal-PEG-acid: Contains a carboxylic acid group instead of a PFP ester.
Uniqueness
Mal-PEG5-PFP is unique due to its combination of maleimide and PFP ester groups, which provide dual reactivity towards thiols and amines. This dual functionality, along with the hydrophilic PEG linker, enhances its versatility and solubility in aqueous media, making it particularly useful in bioconjugation and drug delivery applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F5NO9/c24-18-19(25)21(27)23(22(28)20(18)26)38-17(32)3-5-33-7-9-35-11-13-37-14-12-36-10-8-34-6-4-29-15(30)1-2-16(29)31/h1-2H,3-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQHYQSUANAJJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F5NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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